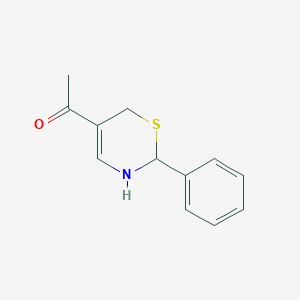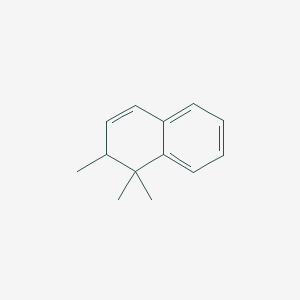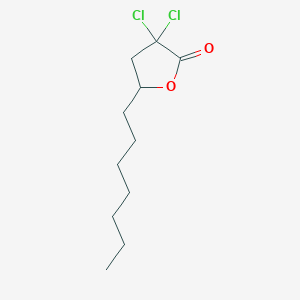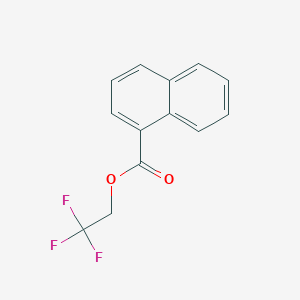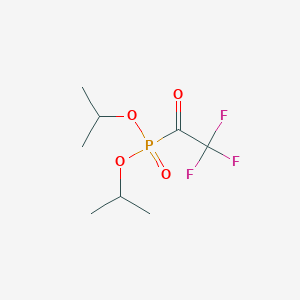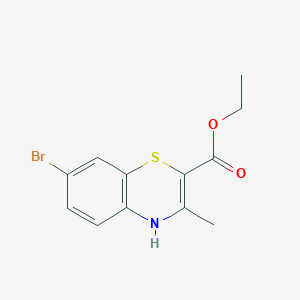
4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-ol is an organic compound with a unique structure that includes a trimethylsilyl group and a hexa-1,4-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-ol typically involves the reaction of 4-methyl-1,4-hexadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as lithium aluminum hydride (LiAlH₄) or Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.
Scientific Research Applications
4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving silyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-ol involves its interaction with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound’s double bonds allow for conjugation and resonance, which can influence its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,4-hexadiene: Similar backbone but lacks the trimethylsilyl group.
1,4-Hexadien-3-ol: Similar structure but without the methyl and trimethylsilyl groups.
Uniqueness
4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-ol is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
81256-02-2 |
|---|---|
Molecular Formula |
C10H20OSi |
Molecular Weight |
184.35 g/mol |
IUPAC Name |
4-methyl-1-trimethylsilylhexa-1,4-dien-3-ol |
InChI |
InChI=1S/C10H20OSi/c1-6-9(2)10(11)7-8-12(3,4)5/h6-8,10-11H,1-5H3 |
InChI Key |
VUJCZPPTXWVGOS-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(C=C[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


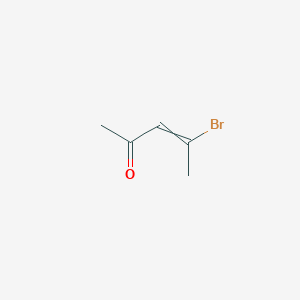



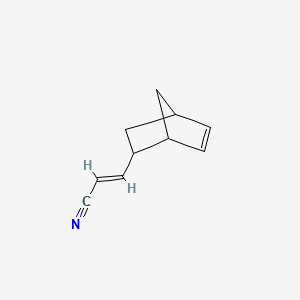
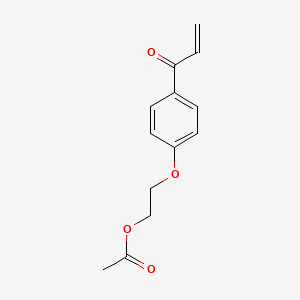
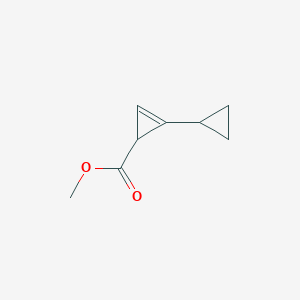
![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
